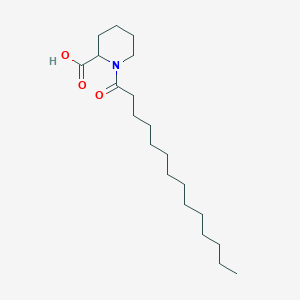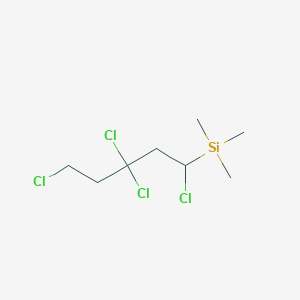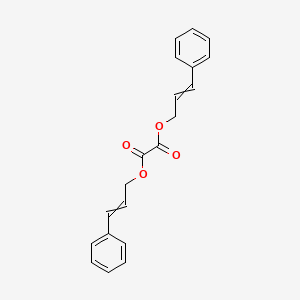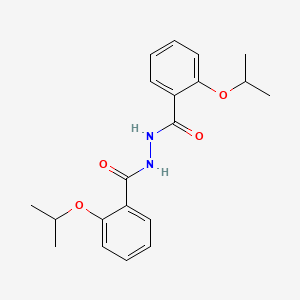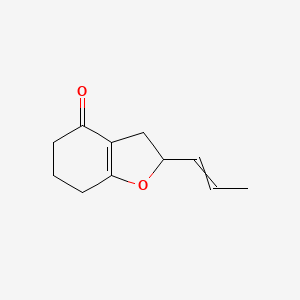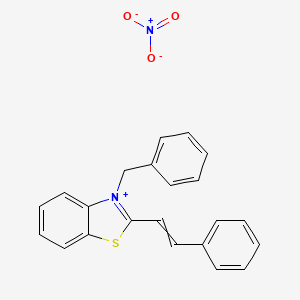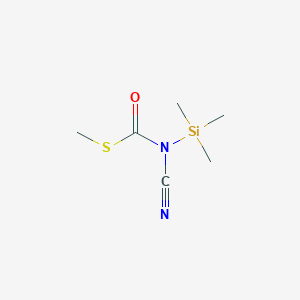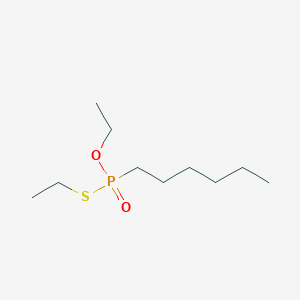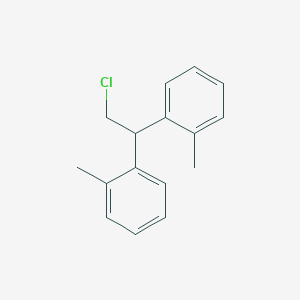
1,1'-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) is a chemical compound with the molecular formula C16H17Cl It is known for its unique structure, which includes a chloroethane group bonded to two methylbenzene rings
Preparation Methods
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with 2-chloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethane group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) involves its interaction with specific molecular targets. The chloroethane group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) can be compared with other similar compounds such as:
1,1,2-Trichloroethane: An organochloride solvent with different chemical properties and applications.
1,2-Bis(chlorodimethylsilyl)ethane: A compound with similar structural features but different reactivity and uses.
Methane, bis(2-chloroethoxy)-: Another compound with a chloroethane group, used in different industrial applications.
Properties
CAS No. |
113791-60-9 |
|---|---|
Molecular Formula |
C16H17Cl |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
1-[2-chloro-1-(2-methylphenyl)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-7-3-5-9-14(12)16(11-17)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
InChI Key |
KUEURWIFYDNPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCl)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



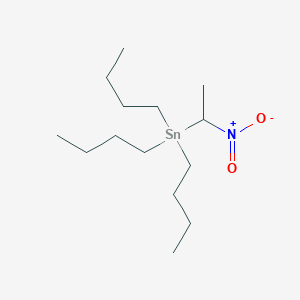
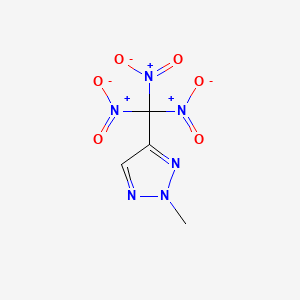
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
